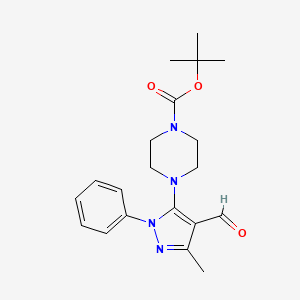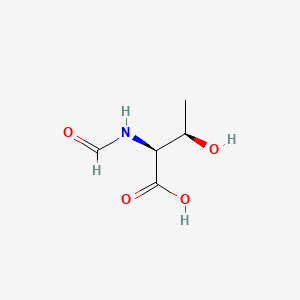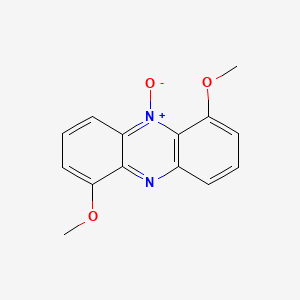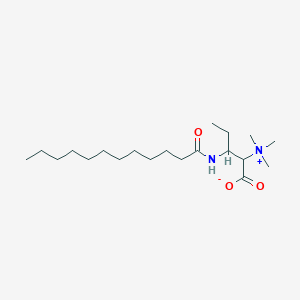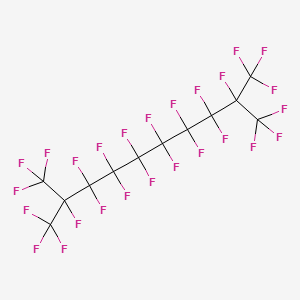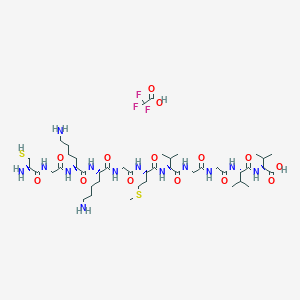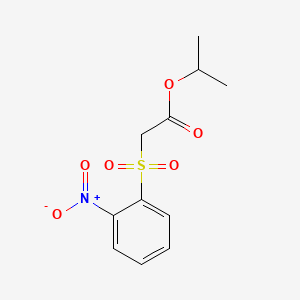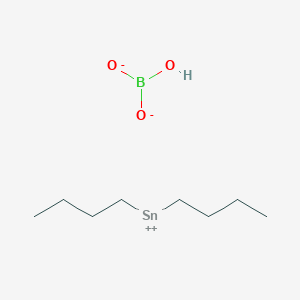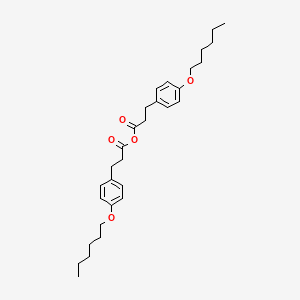
3-(p-(Hexyloxy)phenyl)propionic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-(Hexyloxy)phenyl)propionic anhydride is an organic compound with the molecular formula C30H42O5 It is a derivative of propionic acid and contains a hexyloxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Hexyloxy)phenyl)propionic anhydride typically involves the reaction of 3-(p-(Hexyloxy)phenyl)propionic acid with a dehydrating agent. Common dehydrating agents used in this reaction include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
3-(p-(Hexyloxy)phenyl)propionic anhydride can undergo various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base (e.g., sodium hydroxide).
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).
Amidation: Involves the use of amines and may require a coupling agent (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Hydrolysis: 3-(p-(Hexyloxy)phenyl)propionic acid.
Esterification: Esters of 3-(p-(Hexyloxy)phenyl)propionic acid.
Amidation: Amides of 3-(p-(Hexyloxy)phenyl)propionic acid.
科学的研究の応用
3-(p-(Hexyloxy)phenyl)propionic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(p-(Hexyloxy)phenyl)propionic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can readily form carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
3-(p-(Hexyloxy)phenyl)propionic acid: The parent acid of the anhydride.
3-(p-(Methoxy)phenyl)propionic anhydride: A similar compound with a methoxy group instead of a hexyloxy group.
3-(p-(Ethoxy)phenyl)propionic anhydride: A similar compound with an ethoxy group instead of a hexyloxy group.
Uniqueness
3-(p-(Hexyloxy)phenyl)propionic anhydride is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
特性
CAS番号 |
94135-92-9 |
|---|---|
分子式 |
C30H42O5 |
分子量 |
482.6 g/mol |
IUPAC名 |
3-(4-hexoxyphenyl)propanoyl 3-(4-hexoxyphenyl)propanoate |
InChI |
InChI=1S/C30H42O5/c1-3-5-7-9-23-33-27-17-11-25(12-18-27)15-21-29(31)35-30(32)22-16-26-13-19-28(20-14-26)34-24-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-24H2,1-2H3 |
InChIキー |
KTQVDAHKSPSSLP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=C(C=C2)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


